molecular formula C11H18N2O3 B6142940 1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid CAS No. 1018504-67-0

1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid

Cat. No.: B6142940
CAS No.: 1018504-67-0
M. Wt: 226.27 g/mol
InChI Key: HDDGBMZEJUGXHM-UHFFFAOYSA-N
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Description

1-(Pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid is a bicyclic organic compound featuring a piperidine ring substituted at the 1-position with a pyrrolidine-carbonyl group and a carboxylic acid moiety at the 4-position. Its IUPAC name and synonyms are well-documented in supplier catalogs and chemical databases, including "1-(pyrrolidin-1-ylcarbonyl)piperidine-4-carboxylic acid" and identifiers such as ZINC19982070 and AKOS009291234 . This compound is primarily utilized in pharmaceutical and agrochemical research, particularly as a scaffold for designing enzyme inhibitors or receptor modulators .

Properties

IUPAC Name

1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c14-10(15)9-3-7-13(8-4-9)11(16)12-5-1-2-6-12/h9H,1-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDGBMZEJUGXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(Pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

Comparison with Similar Compounds

Pyridinyl Derivatives ()

  • 1-(Pyridin-4-yl)piperidine-4-carboxylic acid HCl : The pyridinyl group introduces aromaticity and hydrogen-bonding capacity, while the hydrochloride salt enhances solubility for in vitro assays. This analog is frequently employed in kinase inhibitor screens due to its ability to mimic ATP-binding motifs .
  • 1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid : The electron-withdrawing trifluoromethyl group increases metabolic resistance and lipophilicity, making it suitable for agrochemicals requiring environmental persistence .

Pyrrolidine-Carbonyl Variants ()

  • 1-[1-(4-Ethylphenyl)-5-oxo-pyrrolidine-3-carbonyl]piperidine-4-carboxylic acid : The 4-ethylphenyl group enhances membrane permeability, while the 5-oxo-pyrrolidine moiety may engage in hydrogen bonding with biological targets. This compound is explored in central nervous system (CNS) drug discovery .

Carboxylic Acid Ester Derivatives ()

  • 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid : The ethoxycarbonyl group serves as a hydrolyzable prodrug motif, enabling controlled release of the active carboxylic acid in vivo. Its lower molecular weight (215.22 g/mol) and synthetic accessibility make it a versatile intermediate .

Chiral and Bulky Substituents ()

  • (R)-1-(1-(Naphthalen-1-yl)ethyl)piperidine-4-carboxylic acid : The naphthyl group facilitates π-π stacking with aromatic residues in protein binding pockets. The chiral center (R-configuration) is critical for enantioselective activity, as seen in receptor antagonists targeting G-protein-coupled receptors (GPCRs) .

Heterocyclic Extensions ()

  • 1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxylic acid : The fused pyrazolo-pyrimidine ring system mimics purine bases, enabling competitive inhibition of kinases and nucleotide-binding enzymes. Its molecular weight (323.35 g/mol) and planar structure favor oral bioavailability .

Research and Application Trends

  • Pharmaceutical Applications : Compounds like the pyrazolo-pyrimidine derivative () and naphthyl-substituted analog () are prioritized in oncology and inflammation research due to their target specificity .
  • Agrochemical Potential: Trifluoromethylated analogs () are leveraged for pest control, benefiting from enhanced environmental stability .
  • Prodrug Development : Ethoxycarbonyl derivatives () highlight the importance of tunable hydrolysis rates for improving drug delivery .

Biological Activity

1-(Pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, research findings, and case studies.

Molecular Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 1018504-67-0
  • Molecular Weight : 197.23 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has shown potential in modulating enzyme activities and influencing cellular signaling pathways, which can lead to therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. For instance, it has been associated with inhibitory effects against certain bacterial strains, suggesting its potential use in treating infections.

Anticancer Properties

There is emerging evidence supporting the anticancer activity of this compound. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent. For example, structural modifications have been shown to enhance potency against specific cancer types, with IC50 values reaching nanomolar ranges in some derivatives .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications to the piperidine and pyrrolidine moieties can significantly influence the biological activity of the compound. For instance, substituents at specific positions on the piperidine ring have been linked to increased potency against targeted enzymes, leading to enhanced therapeutic profiles .

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of various piperidine derivatives, this compound was tested against human melanoma and glioblastoma cell lines. The compound exhibited a significant reduction in cell viability, with IC50 values indicating strong cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of several pathogenic bacteria. This study highlighted the potential application of this compound in developing new antimicrobial therapies.

Comparative Analysis

Compound NameBiological ActivityIC50 (µM)Reference
This compoundAnticancer (human melanoma)0.36
DoxorubicinStandard anticancer drug0.83
N-cyclopropyl-2-oxo-2-(piperazin-1-yl)acetamideAntimicrobialVaried

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